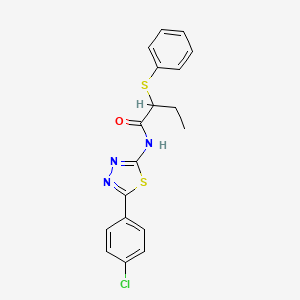

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Description

N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorophenyl group at position 5 of the thiadiazole ring and a 2-(phenylthio)butanamide moiety at position 2. Thiadiazole derivatives are renowned for their broad-spectrum biological activities, including anticancer, antifungal, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c1-2-15(24-14-6-4-3-5-7-14)16(23)20-18-22-21-17(25-18)12-8-10-13(19)11-9-12/h3-11,15H,2H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDBDWYEDZTEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinated aromatic aldehyde under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a chlorobenzene derivative.

Attachment of the Phenylthio Group: The phenylthio group is attached via a thiolation reaction, where the intermediate compound reacts with a phenylthiol in the presence of a base.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction, where the intermediate compound reacts with a butanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.

Interaction with Receptors: It may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Thiadiazole derivatives with modifications to the aryl, thioether, or amide groups exhibit distinct physicochemical and biological behaviors. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorophenyl or nitro substituents) correlate with higher thermal stability (elevated melting points) and enhanced bioactivity .

- Thioether vs.

- Amide chain length : Butanamide (4-carbon chain) in the target compound could increase flexibility and solubility relative to shorter acetamide derivatives .

2.2.1. Anticancer Activity

- Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Induced apoptosis in C6 glioma cells via Akt inhibition (92.36% inhibition) through π-π interactions and hydrogen bonding .

- Compound 7b (thiadiazole-thiazole hybrid): Demonstrated potent activity against HepG-2 cells (IC₅₀ = 1.61 μg/mL), attributed to the synergistic effects of thiazole and thiadiazole moieties .

- Compound 4d (benzimidazolylthio analog): Exhibited moderate anticancer activity, suggesting that bulky substituents (e.g., benzimidazole) may sterically hinder target binding compared to phenylthio groups .

2.2.2. Enzyme Inhibition

- Compound 8 (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Inhibited Akt by 86.52%, highlighting the role of nitro groups in enhancing electrophilic interactions with kinase active sites .

Structure-Activity Relationships (SAR)

- Thiadiazole core : Essential for π-stacking interactions with biological targets.

- 4-Chlorophenyl group : Enhances electron deficiency, improving binding to hydrophobic enzyme pockets .

- Phenylthio substituents: Increase lipophilicity compared to oxygen-based analogs (e.g., phenoxy), favoring cellular uptake .

- Amide chain length : Longer chains (e.g., butanamide) may improve solubility without compromising target affinity .

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : The initial step involves the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole ring.

- Introduction of the Chlorophenyl Group : This is achieved through nucleophilic substitution using a chlorophenyl halide.

- Attachment of the Butanamide Group : The final step involves forming an amide bond between the thiadiazole and the butanamide group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, compounds related to this structure have shown significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Compounds derived from similar structures demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells and 9.6 µM against HL-60 cells, indicating potent activity .

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Studies indicate that treatment with these compounds leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at specific phases (G2/M), which is critical for halting cancer cell proliferation .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

| Control | MCF-7 | 0.28 (5-FU) | Standard chemotherapeutic |

Case Studies

- In Vivo Studies : An in vivo study using tumor-bearing mice demonstrated that certain thiadiazole derivatives effectively targeted sarcoma cells, confirming their potential as therapeutic agents in cancer treatment .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the phenyl ring significantly influenced biological activity. For example, introducing electron-withdrawing or donating groups enhanced potency against cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 1,3,4-thiadiazole core via cyclization of substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Step 2 : Functionalization via nucleophilic substitution. For example, coupling 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with acetamide derivatives in dry acetone using anhydrous K₂CO₃ as a base (reflux for 3 hours) .

- Critical parameters :

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole ring and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-C=S at ~680 cm⁻¹) .

- X-ray Diffraction : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding in thiadiazole cores) .

Q. How is the compound’s in vitro biological activity initially evaluated?

- Anticancer screening : Tested against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays .

- Antimicrobial assays : Disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Assays for lipoxygenase or kinase inhibition (e.g., SphK1) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Electron-withdrawing groups : The 4-chlorophenyl group enhances lipophilicity and target binding (e.g., enzyme active sites) .

- Thioether linkage : The phenylthio moiety improves metabolic stability compared to oxygen analogs .

- Case study : Replacement of 4-chlorophenyl with 4-fluorophenyl reduces cytotoxicity by 30% in MCF-7 cells, suggesting halogen size influences steric interactions .

Q. What contradictions exist in reported biological data, and how can they be resolved?

- Contradiction 1 : Some studies report potent SphK1 inhibition (IC₅₀ = 1.2 µM) , while others show no activity in similar assays.

- Contradiction 2 : Discrepancies in antimicrobial activity against P. aeruginosa (MIC = 8 µg/mL vs. >64 µg/mL) .

- Resolution : Standardize inoculum size and solvent (DMSO vs. aqueous buffers) .

Q. What computational tools are used to predict mechanism of action and optimize derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like SphK1 kinase (PDB: 3VZB) .

- QSAR modeling : Hammett constants (σ) and logP values correlate with anticancer activity (R² = 0.89) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Byproducts : Hydrolysis of the thiadiazole ring under acidic conditions forms thiourea derivatives, detectable via LC-MS .

- Mitigation : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

- Stability studies : Store at −20°C in amber vials; HPLC monitoring shows <5% degradation over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.